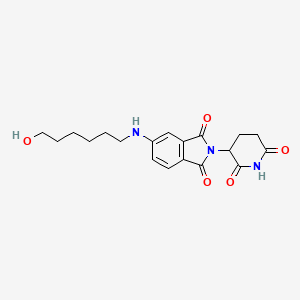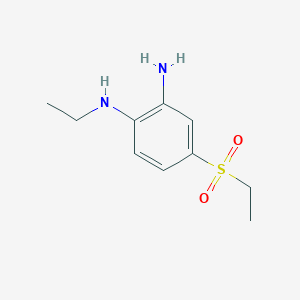
N1-Ethyl-4-(ethylsulfonyl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Ethyl-4-(ethylsulfonyl)benzene-1,2-diamine is a chemical compound with the molecular formula C10H16N2O2S and a molecular weight of 228.31 g/mol . This compound is characterized by the presence of an ethyl group and an ethylsulfonyl group attached to a benzene ring, which also contains two amine groups at the 1 and 2 positions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-4-(ethylsulfonyl)benzene-1,2-diamine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents like dichloromethane and reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of large reactors and continuous flow systems to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
N1-Ethyl-4-(ethylsulfonyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
N1-Ethyl-4-(ethylsulfonyl)benzene-1,2-diamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N1-Ethyl-4-(ethylsulfonyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an electrophile in aromatic substitution reactions, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate . This intermediate can then undergo further reactions to yield substituted benzene derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-Ethyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine: Similar structure but with a morpholine group instead of an ethyl group.
N1-Ethyl-4-(methylsulfonyl)benzene-1,2-diamine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
N1-Ethyl-4-(ethylsulfonyl)benzene-1,2-diamine is unique due to its specific combination of ethyl and ethylsulfonyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C10H16N2O2S |
|---|---|
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
1-N-ethyl-4-ethylsulfonylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2O2S/c1-3-12-10-6-5-8(7-9(10)11)15(13,14)4-2/h5-7,12H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
LFOAVFTWKUNQDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(C=C(C=C1)S(=O)(=O)CC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (2Z)-2-chloro-2-[2-(4-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B14774659.png)
![tert-butyl (3aS,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14774667.png)
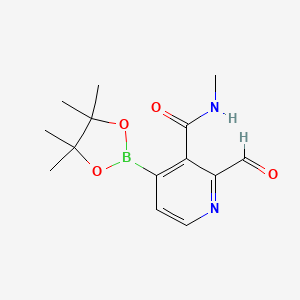
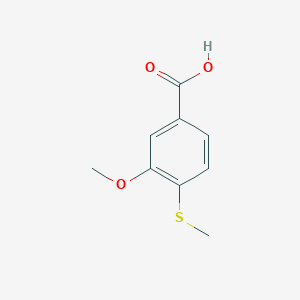
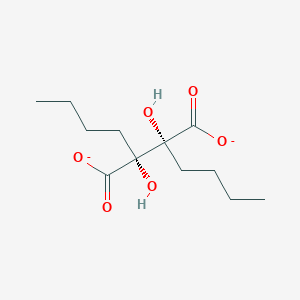
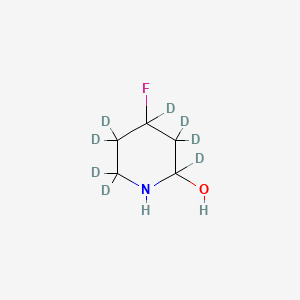
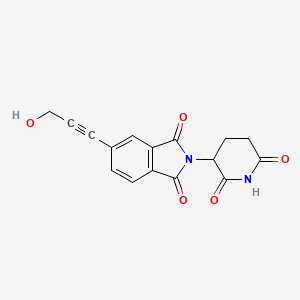
![5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine-2,4-diamine Hydrochloride](/img/structure/B14774704.png)
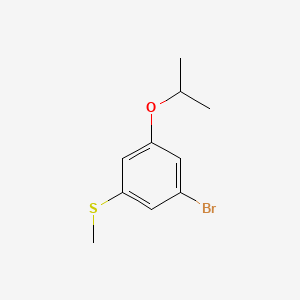
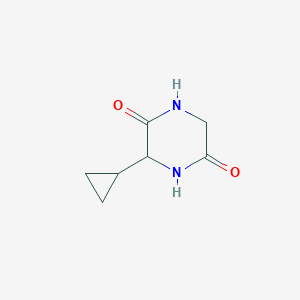
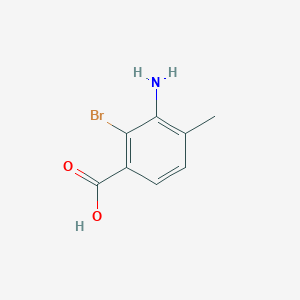

![Tert-butyl 4-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14774726.png)
